molecular formula C10H9NO3 B1362372 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 10187-21-0

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No. B1362372
CAS RN: 10187-21-0
M. Wt: 191.18 g/mol
InChI Key: SWLPIQAFVWFMIR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 10187-21-0 and a molecular weight of 191.19 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has a molecular weight of 191.19 and is a solid at room temperature . Its IUPAC name is 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione .

Scientific Research Applications

1. Anti-Inflammatory Agents

  • Summary of Application: 1H-pyrrole-2,5-dione derivatives, including 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
  • Methods of Application: New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
  • Results or Outcomes: The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .

2. Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones

  • Summary of Application: A new method for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has been developed .
  • Methods of Application: The reaction involved a simple and convenient experimental procedure .
  • Results or Outcomes: The applicability of the rearrangement reaction is determined .

3. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

  • Summary of Application: A new series of cis-3,4-diphenylpyrrolidine derivatives, including 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information available indicates that 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The pyrrolidine ring, including its derivative 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, is a versatile scaffold in drug discovery . Future directions may involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPIQAFVWFMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359153
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

CAS RN

10187-21-0
Record name 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of succinic anhydride (100 g, 1 mol) in dimethylformamide (50 g) was added slowly to a stirred solution of p-aminophenol (109 g, 1 mol) in dimethylformamide (150 g) at a temperature between 25° and 30° C. After 1.5 h the reaction mixture was transferred to a film evaporator in which dimethylformamide (160 g) was separated off at a pressure of 0.05 bar and a temperature of 130° C. A solution of p-toluenesulphonic acid (2 g) in methanol (18 g) was added to the residue obtained, the temperature was increased to 170° C. and dimethylformamide and water were evaporated at a pressure of 13 mbar. The brown solid material thus obtained was dissolved in dimethylformamide having a temperature of 90° C., water was added to the solution until it became turbid, the turbid solution was allowed to adopt ambient temperature and the crystals obtained were filtered off. The N-(4-hydroxyphenyl)succinimide was obtained in a yield of 94 % and with a purity of more than 99%.
Quantity
100 g
Type
reactant
Reaction Step One
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109 g
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50 g
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solvent
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150 g
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CJ NOLAN, BAJ EVANS, HJ SMITH… - Pharmacy and …, 1997 - Wiley Online Library
A series of 21 substituted 3‐phenylmethylene pyrrolidine‐2, 5‐diones were synthesized and tested as inhibitors of type 2 5α‐reductase from human genital skin fibroblasts. The most …
Number of citations: 3 onlinelibrary.wiley.com
N Finiuk, A Kryshchyshyn-Dylevych, S Holota… - European Journal of …, 2022 - Elsevier
A series of novel pyrrolidinedione-thiazolidinones was synthesized and subjected to physico-chemical characteristics. They were screened on a panel of cell lines representing different …
Number of citations: 16 www.sciencedirect.com
MH Mahnashi, BA Alyami, YS Alqahtani… - … Medicine and Cellular …, 2022 - hindawi.com
Prostrate knotweed also called Polygonum aviculare is an important edible plant. The polygonum is majorly known for the phenolics and antioxidants. The antioxidants combat the …
Number of citations: 19 www.hindawi.com
MH Mahnashi, BA Alyami, YS Alqahtani, AO Alqarni… - 2022 - academia.edu
Prostrate knotweed also called Polygonum aviculare is an important edible plant. The polygonum is majorly known for the phenolics and antioxidants. The antioxidants combat the …
Number of citations: 0 www.academia.edu
F Yılmaz, E Menteşe, N Baltaş - Russian Journal of Bioorganic Chemistry, 2019 - Springer
In this study, a new series of succinimide hybrid molecules containing isothiocyanate, coumarin, isatin, and furan moieties was synthesized and screened for α-glucosidase and …
Number of citations: 5 link.springer.com
G Singh, A Saroa, R Tewari, P Kaur - Silicon, 2017 - Springer
An efficient method for CN bond formation via aza-Michael addition of γ-aminopropylsilatranes to substituted N-phenylmaleimides under mild conditions is described. The five receptors …
Number of citations: 2 link.springer.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
SH Deng, SY Zhao, YY Huang… - The Journal of …, 2023 - ACS Publications
By using glyoxylic acid monohydrate as a promoter, a wide range of substances containing a C–SO 2 bond could be obtained from N-substituted maleimides or quinones and sodium …
Number of citations: 3 pubs.acs.org
АП КРИЩИШИН-ДИЛЕВИЧ - nauka.meduniv.lviv.ua
Крищишин-Дилевич АП 4-Тіазолідинони та спорідені гетероцикли в дизайні протипаразитарних та протипухлинних агентів як поліфармакологічних лікоподібних молекул.–…
Number of citations: 2 nauka.meduniv.lviv.ua

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